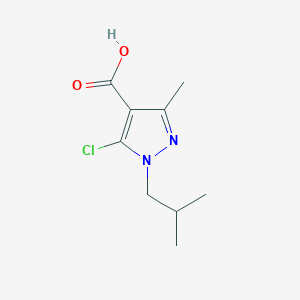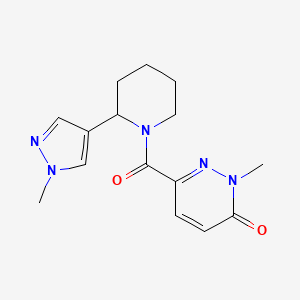
5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound of interest, 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, is a derivative of the pyrazole class, which is known for its diverse range of biological activities and applications in medicinal chemistry. Pyrazole derivatives are often synthesized for their potential use in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was achieved through a series of reactions to produce new pyrazole derivatives, with its structure confirmed by X-ray diffraction method . Another related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide, was synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted benzothiazol-2-ylamine and substituted [1,3,4] thiadiazol-2-ylamine, yielding good yields . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic and crystallographic techniques. For example, the crystal structure of a similar compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using elemental analysis, MS, FT-IR, 1H NMR, 13C NMR, and X-ray crystallography . These techniques could be employed to analyze the molecular structure of 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to a wide array of products. The functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine resulted in the formation of 1H-pyrazole-3-carboxamide and a 3H-imidazo[4,5-b]pyridine derivative, showcasing the reactivity of the pyrazole ring system . These findings suggest that the compound of interest may also participate in diverse chemical reactions, which could be explored for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from experimental data and theoretical calculations. For instance, DFT calculations and experimental techniques were used to characterize the crystal structure and properties of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, providing insights into the HOMO-LUMO energy gap, molecular electrostatic potential map, and thermodynamic properties . Similar studies could be conducted to determine the physical and chemical properties of 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The chemical reactivity of pyrazole derivatives makes them valuable scaffolds in the synthesis of a wide range of heterocyclic compounds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one have been shown to be instrumental in generating pyrazolo-imidazoles, thiazoles, spiropyrans, and other heterocycles, offering mild reaction conditions and versatile applications in dye synthesis and organic synthesis (Gomaa & Ali, 2020). This suggests that the chemistry of the specific pyrazole carboxylic acid could similarly provide a foundation for synthesizing various bioactive heterocyclic frameworks.
Biological Activities
Pyrazole carboxylic acid derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties (Cetin, 2020). This highlights the potential of 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid and its derivatives as starting points for developing new pharmaceuticals and therapeutic agents.
Catalysis and Organic Synthesis
The development of hybrid catalysts utilizing pyrazole scaffolds has advanced the synthesis of complex organic molecules. For example, pyranopyrimidine compounds, which are synthesized using pyrazole intermediates, have shown significant potential in medicinal chemistry due to their bioavailability and broad applicability in drug development (Parmar, Vala, & Patel, 2023). This underscores the role of pyrazole carboxylic acid derivatives in facilitating novel synthetic routes and methodologies in organic chemistry.
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-5(2)4-12-8(10)7(9(13)14)6(3)11-12/h5H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJRPRUMUPALIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323100 | |
| Record name | 5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
956755-70-7 | |
| Record name | 5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)
![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)






![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)
![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)
![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)
![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)